molecular formula C14H13F17O B135815 4-Borono-2-fluoro-L-phenylalanine CAS No. 133921-60-5

4-Borono-2-fluoro-L-phenylalanine

Cat. No.: B135815
CAS No.: 133921-60-5
M. Wt: 226 g/mol
InChI Key: GGGVVBGRTWMSPX-KXMUYVCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Borono-2-fluoro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H13F17O and its molecular weight is 226 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

FBPA plays a crucial role in BNCT, a binary cancer treatment strategy that relies on the selective accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. This process results in localized destruction of malignant cells while sparing surrounding healthy tissue.

  • Tumor Imaging and Pharmacokinetics : Studies have demonstrated that 18F-FBPA can effectively monitor the pharmacokinetics of boron compounds in vivo. It has shown superior tumor-to-normal tissue contrast compared to traditional imaging agents, making it valuable for diagnosing and evaluating tumors such as melanoma and gliomas .
  • Transport Mechanisms : Research indicates that FBPA uptake is mediated by L-type amino acid transporters, which are essential for its accumulation in tumor cells. This mechanism has been confirmed through various cell line studies, showing a strong correlation between FBPA and BPA uptake .

Clinical Applications

FBPA has been utilized in several clinical studies aimed at improving BNCT outcomes:

  • Pilot Studies : Clinical trials involving glioma-bearing patients have assessed the efficacy of FBPA as a PET probe to predict boron concentration in tumors. These studies have highlighted its potential for enhancing treatment planning and monitoring .
  • Case Studies : Notable cases include the application of FBPA in patients with advanced brain tumors, where it demonstrated effective tumor targeting and provided insights into treatment response .

Data Tables

The following table summarizes key findings from recent studies on the applications of FBPA:

Study ReferenceApplication FocusKey Findings
Tumor ImagingDemonstrated better contrast than 11C-methionine; effective for melanoma detection.
PharmacokineticsCorrelation between FBPA uptake and DNA synthesis activity; higher accumulation in melanomas.
Clinical EfficacyEffective prediction of BPA accumulation in glioma-bearing rats; supports BNCT planning.

Properties

CAS No.

133921-60-5

Molecular Formula

C14H13F17O

Molecular Weight

226 g/mol

IUPAC Name

2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid

InChI

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1

InChI Key

GGGVVBGRTWMSPX-KXMUYVCJSA-N

SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O

Isomeric SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O

Synonyms

(18F)-(10B)-L-BPA
18F-10B-FBPA
4-BF-Phe
4-borono-2-(18F)fluoro-DL-phenylalanine
4-borono-2-fluoro-L-phenylalanine
4-borono-2-fluorophenylalanine
fluoroboronophenylalanine

Origin of Product

United States

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